4-(2-Methoxyphenyl)butan-1-amine hydrochloride
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Overview
Description
4-(2-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound with a molecular formula of C11H17NO·HCl It is a derivative of phenethylamine, featuring a methoxy group attached to the phenyl ring and an amine group at the end of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form 4-(2-methoxyphenyl)butan-1-ol.
Conversion to Amine: The intermediate alcohol is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Methoxyphenyl)butan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)butan-2-amine hydrochloride
- N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride
- 4-Methoxyphenethylamine
Uniqueness
4-(2-Methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methoxy group and the length of the butane chain.
Properties
IUPAC Name |
4-(2-methoxyphenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-8-3-2-6-10(11)7-4-5-9-12;/h2-3,6,8H,4-5,7,9,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCBUYZVDIKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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